(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide
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Overview
Description
(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a phenylethenesulfonamide core with an ethyl group and a methylpyrazolylmethyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can be approached through several synthetic routes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylethenesulfonyl chloride, N-ethylamine, and 1-methylpyrazole.
Step 1 Formation of the Sulfonamide: The reaction between 2-phenylethenesulfonyl chloride and N-ethylamine in the presence of a base (e.g., triethylamine) forms the N-ethyl-2-phenylethenesulfonamide intermediate.
Step 2 Alkylation: The intermediate is then alkylated with 1-methylpyrazole using a suitable alkylating agent (e.g., methyl iodide) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenylethene moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides or phenylethenes.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as an antimicrobial agent, given the known activity of sulfonamides. It could also be studied for its interactions with various biological targets, such as enzymes or receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides. The presence of the phenylethene and methylpyrazole groups could enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-3-18(13-15-11-16-17(2)12-15)21(19,20)10-9-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMSHMZSDYFMP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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